2,5-Diphenyloxazole

Catalog No.
S567523
CAS No.
92-71-7
M.F
C15H11NO
M. Wt
221.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Diphenyloxazole

CAS Number

92-71-7

Product Name

2,5-Diphenyloxazole

IUPAC Name

2,5-diphenyl-1,3-oxazole

Molecular Formula

C15H11NO

Molecular Weight

221.25 g/mol

InChI

InChI=1S/C15H11NO/c1-3-7-12(8-4-1)14-11-16-15(17-14)13-9-5-2-6-10-13/h1-11H

InChI Key

CNRNYORZJGVOSY-UHFFFAOYSA-N

SMILES

Array

Synonyms

2,5-diphenyl-1,3,4-oxadiazole, 2,5-diphenyloxazole

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CC=C3

The exact mass of the compound 2,5-Diphenyloxazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49168. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,5-Diphenyloxazole (PPO) is a primary organic fluor widely procured for liquid and plastic scintillation detectors. Functioning as a wavelength shifter, PPO absorbs ionizing radiation energy from solvent molecules and emits it in the near-UV range (peaking around 360–385 nm) with a high fluorescence quantum yield [1]. From a procurement perspective, PPO is defined by its high solubility in common aromatic solvents—such as toluene, xylene, and linear alkylbenzene (LAB)—as well as in polymerizable matrices like poly(vinyltoluene) (PVT) and styrene [2]. This high solubility profile, combined with a fast scintillation decay time of approximately 1.6 to 2.2 nanoseconds, makes PPO the standard primary fluor for applications requiring rapid timing resolution, pulse shape discrimination (PSD), and stable, large-scale manufacturability [3].

Substituting PPO with other primary fluors fundamentally alters the processability and optical performance of the final scintillator. While p-terphenyl is a well-known alternative with fast timing properties, it suffers from poor solubility in polymer matrices and epoxy resins, frequently crystallizing at the high concentrations required for effective pulse shape discrimination [1]. Conversely, while fluors like PBD (2-(4-biphenylyl)-5-phenyl-1,3,4-oxadiazole) or butyl-PBD can offer a 10–17% higher absolute light yield, they exhibit greater self-absorption over long path lengths and are significantly more expensive at scale [2]. Consequently, replacing PPO with p-terphenyl compromises manufacturing yields and optical clarity, while substituting it with PBD introduces prohibitive costs and signal attenuation in ton-scale liquid detectors [3].

Matrix Solubility and High-Loading Capacity in Polymers

The fabrication of plastic scintillators capable of neutron/gamma pulse shape discrimination (PSD) requires high fluor concentrations. PPO demonstrates high processability, allowing for stable loading concentrations exceeding 15 wt% in poly(vinyltoluene) (PVT) matrices without aggregation or phase separation[1]. In direct contrast, p-terphenyl exhibits limited solubility in similar organic matrices at room temperature, leading to crystallization and severe loss of optical transparency at much lower concentrations [2].

Evidence DimensionMaximum stable loading concentration in PVT/epoxy matrices
Target Compound Data>15 wt% loading without crystallization
Comparator Or Baselinep-Terphenyl (crashes out/crystallizes at low concentrations)
Quantified DifferencePPO enables >15 wt% stable loading, whereas p-terphenyl fails to maintain solid-solution optical clarity at high doping levels.
ConditionsRoom temperature casting in poly(vinyltoluene) (PVT) and epoxy resins.

High solubility is mandatory for manufacturing solid plastic scintillators for PSD; PPO prevents the costly batch failures associated with p-terphenyl crystallization.

Large-Volume Optical Transparency and Cost-Efficiency

In ton-scale liquid scintillation detectors, the primary fluor must balance light yield with minimal self-absorption. While PBD and butyl-PBD can provide a 10–17% higher raw fluorescence quantum yield compared to PPO, PPO is frequently selected for massive detectors (e.g., SNO+, Borexino) due to its lower self-absorption over multi-meter path lengths [1]. Furthermore, PPO provides this highly transparent emission profile at a fraction of the procurement cost of PBD-based alternatives, maximizing the attenuation length-to-cost ratio in linear alkylbenzene (LAB) solvents [2].

Evidence DimensionLight yield vs. Self-absorption and Scalability
Target Compound DataLong multi-meter attenuation length at ~2 g/L in LAB
Comparator Or BaselinePBD / butyl-PBD (~10-17% higher raw yield but higher self-absorption and cost)
Quantified DifferencePPO sacrifices ~15% peak light yield to achieve higher long-path transparency and economic viability at the ton-scale.
ConditionsLarge-volume liquid scintillator cocktails (LAB solvent).

For large-scale detector procurement, PPO's higher transparency and lower cost per kilogram outweigh the marginal raw light yield advantage of PBD.

Scintillation Decay Time for High-Rate Timing Resolution

High-flux radiation environments demand scintillators with rapid recovery times to prevent signal pile-up. PPO embedded in plastic or liquid matrices exhibits a fast scintillation decay time of 1.6 to 2.2 nanoseconds [1]. When benchmarked against traditional pure organic crystal scintillators like anthracene, which has a decay time of approximately 30 nanoseconds, PPO provides an order-of-magnitude faster response[2]. This rapid decay is essential for precise coincidence timing and effective Cherenkov/scintillation separation [1].

Evidence DimensionScintillation decay time
Target Compound Data1.6 - 2.2 ns
Comparator Or BaselineAnthracene (~30 ns)
Quantified DifferencePPO is approximately 13 to 18 times faster than the anthracene baseline.
ConditionsExcitation in standard liquid/plastic scintillator matrices vs pure crystal.

A ~2-nanosecond decay time allows buyers to deploy PPO in high-count-rate environments where slower fluors would cause severe data loss via signal pile-up.

High-Loading Plastic Scintillators for Homeland Security

Because PPO can be stably loaded at concentrations exceeding 15 wt% without crystallizing, it is a primary fluor for manufacturing poly(vinyltoluene) (PVT) based radiation portal monitors. This high loading enables the pulse shape discrimination (PSD) necessary to distinguish between benign gamma rays and illicit neutron sources [1].

Ton-Scale Liquid Scintillation Detectors for Particle Physics

In massive neutrino and dark matter detectors, PPO is dissolved in linear alkylbenzene (LAB) at concentrations of approximately 2 g/L. Its long-path optical transparency and cost-effectiveness compared to PBD make it a highly viable choice for filling multi-ton acrylic vessels without suffering severe signal attenuation [2].

Commercial Liquid Scintillation Cocktails (LSC) for Life Sciences

For routine laboratory quantification of tritium or carbon-14, PPO is utilized as the standard primary fluor in commercial LSC formulations. Its high solubility in solvents like toluene and xylene ensures that the cocktails remain stable over long shelf lives, preventing the fluor precipitation that plagues p-terphenyl formulations [3].

Physical Description

White powder; [Alfa Aesar MSDS]

XLogP3

4.7

Hydrogen Bond Acceptor Count

2

Exact Mass

221.084063974 Da

Monoisotopic Mass

221.084063974 Da

Boiling Point

360.0 °C

Heavy Atom Count

17

LogP

4.67 (LogP)

Melting Point

74.0 °C

UNII

2P8A647RYF

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 47 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 43 of 47 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H413 (97.67%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00000465 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

92-71-7

Wikipedia

2,5-Diphenyloxazole

General Manufacturing Information

Oxazole, 2,5-diphenyl-: ACTIVE

Dates

Last modified: 08-15-2023

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